An In-Depth Technical Guide to 2,2-Dihydroxy-1-phenylethan-1-one (CAS Number: 1075-06-5)
An In-Depth Technical Guide to 2,2-Dihydroxy-1-phenylethan-1-one (CAS Number: 1075-06-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2-dihydroxy-1-phenylethan-1-one, also known as phenylglyoxal (B86788) monohydrate. The document details its chemical and physical properties, synthesis, and spectral analysis. It explores its significant applications as a selective arginine-modifying reagent in proteomics and as a versatile precursor in the synthesis of bioactive heterocyclic compounds. Detailed experimental protocols for its synthesis and key applications are provided, along with an examination of its biological activities, including its role as an inhibitor of enzymes such as mitochondrial aldehyde dehydrogenase and Hageman factor. This guide is intended to be a valuable resource for researchers in chemistry, biochemistry, and drug development.
Chemical and Physical Properties
2,2-Dihydroxy-1-phenylethan-1-one is the hydrated form of phenylglyoxal and exists as a white to light yellow crystalline solid.[1] It is stable under normal conditions and is the common commercially available form of phenylglyoxal.[2]
Table 1: Physical and Chemical Properties of 2,2-Dihydroxy-1-phenylethan-1-one
| Property | Value | Reference(s) |
| CAS Number | 1075-06-5 | [1] |
| Molecular Formula | C₈H₈O₃ | [3] |
| Molecular Weight | 152.15 g/mol | [3] |
| Melting Point | 76-79 °C | [4] |
| Boiling Point | 142 °C at 125 mmHg | [4] |
| Appearance | White to light yellow or pinkish powder/crystals | [5] |
| Solubility | Partly miscible with water. Soluble in 95% ethanol (B145695) (50 mg/mL), and DMSO (30 mg/mL). | [6] |
| IUPAC Name | 2,2-dihydroxy-1-phenylethan-1-one | [5] |
| Synonyms | Phenylglyoxal monohydrate, Benzoylcarboxaldehyde monohydrate | [1] |
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of 2,2-dihydroxy-1-phenylethan-1-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of 2,2-dihydroxy-1-phenylethan-1-one is characterized by the presence of a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1680-1700 cm⁻¹. Broad absorption bands in the region of 3200-3600 cm⁻¹ are indicative of the O-H stretching vibrations of the two hydroxyl groups and any associated water of hydration. Aromatic C-H and C=C stretching vibrations are also expected in their characteristic regions.
Table 2: Characteristic IR Absorption Peaks
| Functional Group | Vibration | Position (cm⁻¹) | Intensity |
| O-H | Stretching | 3500-3200 | Medium, Broad |
| Aromatic C-H | Stretching | 3100-3000 | Medium |
| C=O (Ketone) | Stretching | 1740-1720 | Strong |
| Aromatic C=C | Stretching | 1600-1475 | Medium-Weak |
| C-O | Stretching | 1300-1000 | Strong |
Mass Spectrometry (MS)
The mass spectrum of the anhydrous form, phenylglyoxal (C₈H₆O₂), provides key information for structural elucidation. The molecular ion peak [M]⁺ would be observed at m/z 134.13. Common fragmentation patterns would include the loss of CO (m/z 106) and the formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often the base peak. For the hydrated form, under certain ionization conditions, a peak corresponding to the molecular weight of the hydrate (B1144303) (152.15 g/mol ) might be observed, although loss of water is common.
Synthesis
The most common and well-established method for the synthesis of phenylglyoxal, which is then hydrated to 2,2-dihydroxy-1-phenylethan-1-one, is the oxidation of acetophenone (B1666503) with selenium dioxide.[2][7][8]
Experimental Protocol: Synthesis from Acetophenone
Reaction:
Materials:
-
Acetophenone
-
Selenium dioxide (SeO₂)
-
Water
Procedure: [7]
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve selenium dioxide (1 mole equivalent) in a mixture of 1,4-dioxane and a small amount of water by heating to 50-60 °C.
-
Once the selenium dioxide has dissolved, add acetophenone (1 mole equivalent) to the reaction mixture.
-
Reflux the mixture with continuous stirring for approximately 4 hours. The formation of a red precipitate of elemental selenium will be observed.
-
After the reaction is complete, decant the hot solution to separate it from the precipitated selenium.
-
Remove the 1,4-dioxane and water by distillation under reduced pressure.
-
The resulting crude phenylglyoxal can be purified by vacuum distillation.
-
To obtain the stable monohydrate, dissolve the purified phenylglyoxal in hot water and allow it to cool. The crystalline 2,2-dihydroxy-1-phenylethan-1-one will precipitate.
-
Collect the crystals by filtration, wash with a small amount of cold water, and air dry.
Purification and Characterization: The product can be recrystallized from hot water or a mixture of ether and ligroin.[7] The purity can be assessed by melting point determination and chromatographic techniques (TLC, HPLC). The structure should be confirmed by spectroscopic methods (NMR, IR, MS).
Applications in Research and Drug Development
Arginine-Specific Modification of Proteins
2,2-Dihydroxy-1-phenylethan-1-one is a well-established reagent for the selective chemical modification of arginine residues in proteins.[9][10] The reaction occurs under mild conditions (pH 7-9) and targets the guanidinium (B1211019) group of arginine, leading to the formation of a stable cyclic adduct. This specificity makes it a valuable tool for:
-
Identifying active site residues: By modifying arginine residues and observing changes in protein activity, researchers can identify critical arginine residues involved in catalysis or substrate binding.
-
Probing protein structure and function: The introduction of a bulky phenylglyoxal adduct can be used to study the role of specific arginine residues in protein-protein interactions and conformational changes.
-
Protein cross-linking and bioconjugation: Derivatives of phenylglyoxal can be used to introduce labels, cross-linkers, or other functionalities at arginine residues.[11]
Reaction Mechanism: The reaction proceeds via the nucleophilic attack of the guanidinium group on the electrophilic carbonyl carbons of phenylglyoxal, followed by cyclization and dehydration to form a stable dihydroxyimidazoline derivative.
Precursor for Bioactive Heterocycles
Phenylglyoxal monohydrate is a versatile building block in organic synthesis, particularly for the construction of various nitrogen-containing heterocyclic compounds.[12][13][14] Its bifunctional nature allows it to participate in a wide range of cyclocondensation reactions to form diverse scaffolds, many of which exhibit significant biological activities. This makes it a valuable starting material in drug discovery programs.
Inhibition of Enzymes
2,2-Dihydroxy-1-phenylethan-1-one has been shown to inhibit several enzymes, primarily through its ability to react with essential arginine residues.
-
Mitochondrial Aldehyde Dehydrogenase (ALDH2): It is a potent inhibitor of ALDH2, an enzyme crucial for the detoxification of aldehydes.[6] Inhibition of ALDH2 is a therapeutic strategy for the treatment of alcohol dependence. While specific IC₅₀ values for phenylglyoxal are not consistently reported in readily accessible literature, its inhibitory action is well-documented.
-
Hageman Factor (Factor XII): Phenylglyoxal hydrate inhibits the coagulant properties of Hageman factor, a key protein in the intrinsic pathway of blood coagulation.[15] This suggests a potential role in the development of antithrombotic agents.
Experimental Protocols
Protocol for Arginine Modification in a Protein
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
Protein of interest containing arginine residues
-
2,2-Dihydroxy-1-phenylethan-1-one
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Quenching solution (e.g., Tris buffer)
-
Analytical tools (e.g., SDS-PAGE, mass spectrometer)
Procedure:
-
Prepare a stock solution of the protein in the reaction buffer.
-
Prepare a fresh stock solution of 2,2-dihydroxy-1-phenylethan-1-one in the reaction buffer or a minimal amount of an organic co-solvent like DMSO.
-
Add the phenylglyoxal monohydrate solution to the protein solution to achieve a desired molar excess (e.g., 10- to 100-fold over the protein concentration).
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by taking aliquots at different time points.
-
Quench the reaction by adding a quenching solution.
-
Analyze the modified protein using SDS-PAGE to check for changes in mobility and mass spectrometry to confirm the modification and identify the modified arginine residues.
Analysis of Modification: Mass spectrometry is a powerful tool to confirm and map arginine modifications. By comparing the peptide mass fingerprints of the native and modified protein after tryptic digestion, peptides containing modified arginine residues can be identified by a characteristic mass shift.
Protocol for DPPH Radical Scavenging Assay
This protocol provides a general method to assess the antioxidant activity of 2,2-dihydroxy-1-phenylethan-1-one.[16][17]
Materials:
-
2,2-Dihydroxy-1-phenylethan-1-one
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or ethanol
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.
-
Prepare a series of dilutions of 2,2-dihydroxy-1-phenylethan-1-one in the same solvent.
-
Prepare a series of dilutions of the standard antioxidant.
-
In a set of test tubes or a 96-well plate, add a fixed volume of the DPPH solution to each of the sample and standard dilutions.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each solution at the characteristic wavelength of DPPH (approximately 517 nm).
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Safety and Handling
2,2-Dihydroxy-1-phenylethan-1-one is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Table 3: Hazard Information
| Hazard Statement | GHS Pictogram | Precautionary Statement |
| H302: Harmful if swallowed | GHS07 (Exclamation Mark) | P264: Wash skin thoroughly after handling. |
| H315: Causes skin irritation | P280: Wear protective gloves. | |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| H335: May cause respiratory irritation | P261: Avoid breathing dust. |
Conclusion
2,2-Dihydroxy-1-phenylethan-1-one is a valuable and versatile chemical compound with significant applications in biochemical research and synthetic organic chemistry. Its ability to selectively modify arginine residues provides a powerful tool for studying protein structure and function. Furthermore, its role as a precursor for the synthesis of bioactive heterocycles underscores its potential in drug discovery and development. This technical guide serves as a comprehensive resource for researchers and scientists working with this compound, providing essential information on its properties, synthesis, applications, and handling.
References
- 1. Phenylglyoxal - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. PHENYLGLYOXAL MONOHYDRATE | 1075-06-5 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Phenylglyoxal monohydrate, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Triazolylphenylglyoxal Reagents: Bioconjugation [sigmaaldrich.com]
- 12. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 14. Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Hageman factor, plasma thromboplastin antecedent, thrombin and other clotting factors by phenylglyoxal hydrate (38500) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
